molecular formula C23H16BrClN2O3 B15080626 Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-60-3

Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15080626
CAS No.: 302912-60-3
M. Wt: 483.7 g/mol
InChI Key: YPQFBGHXOFLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by three key substituents:

  • Position 7: A 4-bromobenzoyl group (C₆H₄BrCO−), introducing a brominated aromatic ketone moiety.
  • Position 3: A 2-chlorophenyl group (C₆H₄Cl−), providing ortho-chlorine substitution.
  • Position 5: An ethyl ester (COOEt), contributing to solubility and metabolic stability.

This compound’s structure combines halogenated aromatic systems and a fused heterocyclic core, features often associated with bioactivity in medicinal chemistry .

Properties

CAS No.

302912-60-3

Molecular Formula

C23H16BrClN2O3

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrClN2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3

InChI Key

YPQFBGHXOFLWCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the bromobenzoyl and chlorophenyl groups through substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl and chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and chlorophenyl groups may facilitate binding to these targets, while the pyrrolo[1,2-c]pyrimidine core can modulate the compound’s activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 7

Compound A : Ethyl 3-(4-Bromophenyl)-7-(4-Chlorobenzoyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate
  • Position 3 : 4-Bromophenyl (para-bromo vs. target’s ortho-chloro).
  • Position 7 : 4-Chlorobenzoyl (chloro vs. target’s bromo).
  • Key Difference : Bromine at position 3 and chlorine at 7 reduce molecular weight (MW ≈ 498.8 g/mol) compared to the target (MW ≈ 528.2 g/mol). The para-substitution may enhance π-stacking but reduce steric hindrance compared to ortho-chloro.
Compound B : Ethyl 7-(4-Chlorobenzoyl)-3-(2,4-Dimethoxyphenyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate
  • Position 3 : 2,4-Dimethoxyphenyl (electron-donating methoxy groups vs. electron-withdrawing Cl).
  • Position 7 : 4-Chlorobenzoyl.
Compound C : Ethyl 7-(4-Bromobenzoyl)-3-(4-Bromophenyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate
  • Position 3 and 7 : Both 4-bromo substituents.
  • Key Difference : Symmetric bromination increases MW (≈528.2 g/mol) and lipophilicity (logP ≈ 5.2) compared to the target. Para-substitution may favor planar interactions in biological targets.

Impact of Halogen Type and Position

Compound Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) logP*
Target Compound 2-Chlorophenyl 4-Bromobenzoyl 528.2 ~5.5
Compound A 4-Bromophenyl 4-Chlorobenzoyl 498.8 ~4.8
Compound C 4-Bromophenyl 4-Bromobenzoyl 528.2 ~5.2
Compound D 4-Methoxyphenyl 4-Bromobenzoyl 487.3 ~4.1

*logP estimated using fragment-based methods.

  • Halogen Effects: Bromine’s higher atomic weight and polarizability enhance van der Waals interactions compared to chlorine.
  • Electron-Withdrawing vs. Donating Groups : Methoxy groups (Compound B, D) decrease electrophilicity, whereas halogens (target, A, C) enhance it, influencing reactivity in nucleophilic environments .

Aromatic Bulk and Bioactivity Implications

Compound E : Ethyl 3-([1,1′-Biphenyl]-4-yl)-7-(4-Chlorobenzoyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate
  • Position 3 : Biphenyl group (bulky, planar).
  • Key Difference : Increased aromatic bulk may improve binding to hydrophobic pockets but reduce solubility.
Compound F : Ethyl 3-(4-Chlorophenyl)-7-(4-Methylbenzoyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate
  • Position 7: 4-Methylbenzoyl (non-halogenated).

Biological Activity

Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H16BrClN2O3
  • Molecular Weight : 483.74 g/mol
  • CAS Number : 302912-60-3

The compound features a pyrrolo[1,2-c]pyrimidine core structure with various substituents that enhance its biological activity. The presence of bromine and chlorine atoms increases its lipophilicity, potentially improving membrane penetration and bioavailability.

Research indicates that compounds within the pyrrolo-pyrimidine class, including this compound, exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Several studies have reported on the anticancer effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5Inhibition of tubulin polymerization
A549 (Lung Cancer)0.8Induction of apoptosis
HeLa (Cervical Cancer)0.6Cell cycle arrest

These findings suggest that this compound may be effective in targeting multiple types of cancer cells.

Antimycobacterial Activity

In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) range of 8–128 µg/mL against various strains of M. tuberculosis . This indicates its potential as a lead compound for developing new antimycobacterial agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the substituents on the pyrrolo-pyrimidine core can significantly influence biological activity:

  • Bromobenzoyl Group : Enhances lipophilicity and potential interactions with cellular targets.
  • Chlorophenyl Moiety : Contributes to increased cytotoxicity against cancer cells.

In comparative studies with similar compounds, those with electron-withdrawing groups like bromine exhibited higher potency in tumor inhibition .

Case Studies

  • Breast Cancer Study : A recent study evaluated the efficacy of this compound in MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, correlating with increased apoptosis markers such as caspase activation .
  • Tuberculosis Treatment : Another study examined the compound's activity against multidrug-resistant strains of M. tuberculosis. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

  • Methodological Answer : A multi-step synthesis is typically employed, involving:

Coupling reactions to introduce the 4-bromobenzoyl and 2-chlorophenyl substituents.

Cyclization under controlled conditions to form the pyrrolo[1,2-c]pyrimidine core.

Esterification to attach the ethyl carboxylate group.
Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) principles to maximize yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can guide experimental parameter selection .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, disorder in residues (common in halogenated aromatics) requires careful refinement of thermal parameters .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns. The 2-chlorophenyl group’s deshielding effects can be compared to reference data .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the ester and halogenated moieties .

Advanced Research Questions

Q. How can computational chemistry improve reaction pathway predictions for this compound?

  • Methodological Answer :

  • Employ density functional theory (DFT) to model transition states and intermediates, particularly for cyclization and halogenation steps.
  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways. Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies .
  • Example: Computational studies on analogous pyrrolo-pyrimidines suggest bromobenzoyl group orientation influences steric hindrance during cyclization .

Q. How to address contradictions between experimental yields and computational predictions?

  • Methodological Answer :

  • Systematic error analysis : Compare computational activation energies with experimental Arrhenius parameters. Discrepancies may arise from solvent effects or unaccounted entropy changes.
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine force fields or adjust basis sets .
  • Case Study: A 15% yield difference in chlorination steps was resolved by incorporating solvation models (e.g., COSMO-RS) into DFT calculations .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :

  • Batch vs. flow reactors : Evaluate based on reaction exothermicity and intermediate stability. Halogenation steps may require flow systems for better temperature control .
  • Membrane separation : Optimize post-reaction purification (e.g., nanofiltration) to remove unreacted bromobenzoyl chloride, leveraging pore-size selectivity .
  • Safety protocols : Adhere to guidelines for handling halogenated intermediates (e.g., vapor pressure controls, fume hoods) .

Data Analysis and Optimization

Q. How to resolve crystallographic disorder in the 2-chlorophenyl group?

  • Methodological Answer :

  • Refine occupancy factors and anisotropic displacement parameters using software like SHELXL. For severe disorder, consider twinning or alternative space groups.
  • Cross-reference with 13C^{13}\text{C}-NMR chemical shifts to validate rotational conformers .

Q. What strategies mitigate side reactions during esterification?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., amine or hydroxyl groups) before esterification.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or enzymes (e.g., lipases) to enhance regioselectivity.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track ester bond formation and terminate reactions at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.